(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a biphenyl moiety (two benzene rings connected by a single bond), which is substituted with a methoxy group (OCH3). Additionally, it contains an 8-azabicyclo[3.2.1]octane moiety, which is a type of nitrogen-containing bicyclic compound .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The biphenyl moiety may allow for rotation around the single bond connecting the two rings, and the nitrogen in the 8-azabicyclo[3.2.1]octane ring could potentially act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence of the methoxy groups and the nitrogen-containing ring .Scientific Research Applications
Synthesis and Antibacterial Activity
A study presented a novel class of compounds structurally related to the one , which showed promise in synthesizing compounds with antibacterial properties. These compounds were characterized by various spectroscopic methods, highlighting their potential in drug development and pharmacological research (Reddy et al., 2011).
Novel Synthesis Methods
Research into the synthesis of highly substituted 8-azabicyclo[3.2.1]octanes, which are structurally related to the compound , demonstrated an efficient method for creating these complex molecules. This synthesis approach could be beneficial for producing natural and non-natural tropane alkaloids, indicating its significant impact on medicinal chemistry (Rumbo et al., 1996).
Anticancer Research
Another study explored a compound from the phenstatin family, which is known for its cytotoxic properties. This research found that specific derivatives inhibit tubulin polymerization, induce G2/M phase cell cycle arrest, and trigger apoptosis in human leukemia cells. Such findings are crucial for the development of new anticancer therapies (Magalhães et al., 2013).
Molecular Structure Analysis
A crystallographic study revealed insights into the structure of a related compound, providing a foundation for understanding its interactions at the molecular level. This research supports drug design and discovery efforts by elucidating the compound's potential binding mechanisms (Lakshminarayana et al., 2009).
Chemical Reactivity and Applications
Investigations into the reactivity of 2-oxyallyl cations with difuryl derivatives have demonstrated the scope and limitations of double [4+3]-cycloadditions, a method relevant to synthesizing bicyclic compounds. Such studies contribute to the broader understanding of chemical reactions and their applications in synthetic organic chemistry (Meilert et al., 2003).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets . Specific information on how environmental factors influence the action of this compound is currently unavailable .
Future Directions
properties
IUPAC Name |
(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-[4-(3-methoxyphenyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-25-20-5-3-4-17(12-20)15-6-8-16(9-7-15)22(24)23-18-10-11-19(23)14-21(13-18)26-2/h3-9,12,18-19,21H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLXSBLOTCAZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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